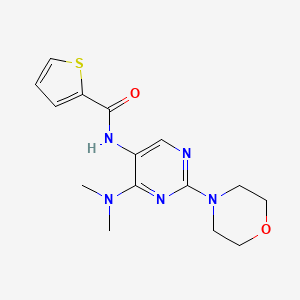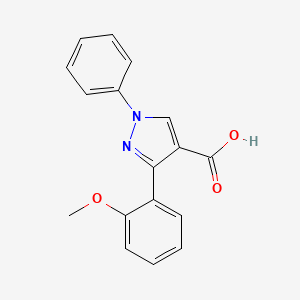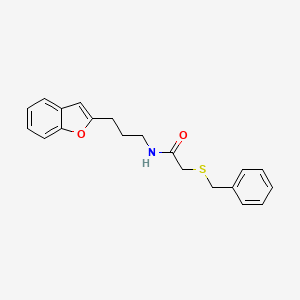
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of furan, pyridine, and thiophene rings in its structure suggests it may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a 5-(furan-3-yl)pyridine intermediate. This can be achieved through a Suzuki coupling reaction between a furan-3-boronic acid and a 5-bromopyridine under palladium catalysis.
Urea Formation: The intermediate is then reacted with thiophen-2-ylmethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the urea linkage, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Reduced urea derivatives.
Substitution: Halogenated or aminated derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and possible biological activity.
Industry: Could be used in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The exact mechanism of action for 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The heterocyclic rings could facilitate binding to specific sites on proteins or nucleic acids, influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea: Similar structure but without the methyl group on the thiophene ring.
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of furan, pyridine, and thiophene rings, which may confer distinct electronic and steric properties. This uniqueness can lead to specific interactions in chemical and biological systems, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(19-10-15-2-1-5-22-15)18-8-12-6-14(9-17-7-12)13-3-4-21-11-13/h1-7,9,11H,8,10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHJLPYGXLGANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2585279.png)
![Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate](/img/structure/B2585281.png)
![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2585282.png)

![methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl]benzoate](/img/structure/B2585286.png)
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide](/img/structure/B2585288.png)

![1-[(3-Carboxyphenyl)methyl]-4-oxo-7-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2585290.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2585294.png)
